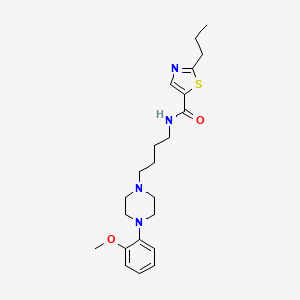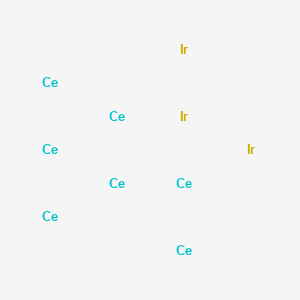
Cerium;iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and iridium are two distinct elements that can form various compounds with unique properties. Cerium is a lanthanide, known for its high reactivity and ability to exist in multiple oxidation states, primarily +3 and +4 . Iridium, on the other hand, is a transition metal known for its high density, corrosion resistance, and ability to form stable complexes . The combination of cerium and iridium in compounds can result in materials with unique catalytic, electronic, and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cerium-iridium compounds can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the co-precipitation of cerium and iridium salts, followed by calcination to form the desired compound . The reaction conditions, such as temperature, pH, and the presence of reducing or oxidizing agents, can significantly influence the properties of the resulting compound.
Industrial Production Methods: Industrial production of cerium-iridium compounds often involves high-temperature solid-state reactions. For example, cerium oxide and iridium oxide can be mixed and heated to high temperatures to form mixed oxides or other complex compounds. The choice of starting materials and reaction conditions is crucial to achieving the desired phase and properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium-iridium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Cerium, in particular, is known for its redox chemistry, where it can cycle between +3 and +4 oxidation states . Iridium can also participate in redox reactions, often stabilizing higher oxidation states of cerium.
Common Reagents and Conditions: Common reagents used in reactions involving cerium-iridium compounds include strong oxidizing agents like peroxodisulfate and bismuthate for cerium, and reducing agents like hydrogen gas for iridium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and products.
Major Products: The major products of reactions involving cerium-iridium compounds depend on the specific reaction conditions. For example, oxidation reactions can produce cerium(IV) oxide and iridium(IV) oxide, while reduction reactions can yield cerium(III) and iridium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Cerium-iridium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium compounds are known for their antimicrobial properties, while iridium compounds are studied for their potential use in cancer therapy . In industry, these compounds are used in applications such as fuel cells, sensors, and electronic devices .
Wirkmechanismus
The mechanism of action of cerium-iridium compounds often involves redox reactions, where cerium cycles between +3 and +4 oxidation states, and iridium stabilizes these states . This redox cycling can generate reactive oxygen species, which can be harnessed for catalytic and antimicrobial applications . The molecular targets and pathways involved depend on the specific application, such as the catalytic sites in fuel cells or the cellular targets in antimicrobial treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cerium-iridium include other mixed metal oxides and lanthanide-transition metal compounds. Examples include cerium-ruthenium and cerium-platinum compounds, which also exhibit unique catalytic and electronic properties .
Uniqueness: The uniqueness of cerium-iridium compounds lies in their ability to combine the redox properties of cerium with the stability and catalytic activity of iridium. This combination can result in materials with enhanced performance in catalytic applications, such as higher activity and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
50863-95-1 |
|---|---|
Molekularformel |
Ce7Ir3 |
Molekulargewicht |
1557.46 g/mol |
IUPAC-Name |
cerium;iridium |
InChI |
InChI=1S/7Ce.3Ir |
InChI-Schlüssel |
VFOTUHTVRXYBMH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)

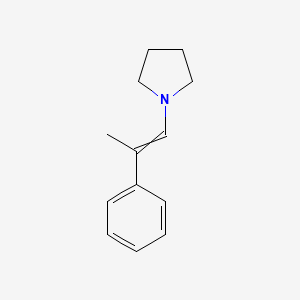

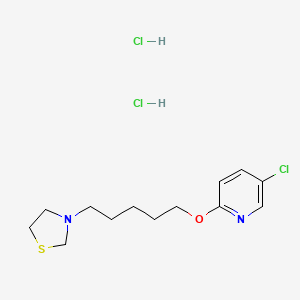
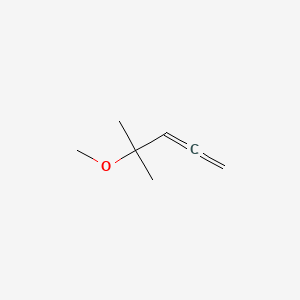
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
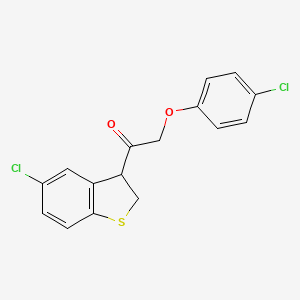


![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
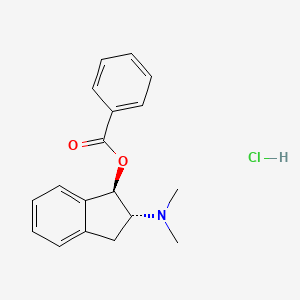
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
